An In-depth Technical Guide to the Chemical Properties of 2,7-Dinitro-9-fluorenone
An In-depth Technical Guide to the Chemical Properties of 2,7-Dinitro-9-fluorenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical and biological properties of 2,7-Dinitro-9-fluorenone (2,7-DNF). It includes key physical and spectral data, detailed experimental protocols for its synthesis and biological evaluation, and diagrams illustrating its mechanism of action and synthetic pathways. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.
Core Chemical and Physical Properties
2,7-Dinitro-9-fluorenone is a nitro-substituted derivative of 9-fluorenone. The presence of two electron-withdrawing nitro groups on the fluorenone backbone makes it a strong π-electron acceptor, a property that underpins many of its chemical and biological activities.[1] It appears as a light green or yellow to orange crystalline powder.[2][3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Citations |
| IUPAC Name | 2,7-dinitrofluoren-9-one | [4] |
| Synonyms | 2,7-Dinitrofluorenone, 9-Oxo-2,7-dinitrofluorene | [2] |
| CAS Number | 31551-45-8 | [4] |
| Molecular Formula | C₁₃H₆N₂O₅ | [4] |
| Molecular Weight | 270.20 g/mol | [1][2] |
| Melting Point | 292-295 °C[3][5], 298 °C[1] | [1][3][5] |
| Appearance | Light green solid[2][5], Pale yellow to yellow crystals/powder | [2][5] |
| Solubility | Insoluble in water[2]; Soluble in DMF (25 mg/mL).[5] | [2][5] |
Table 2: Spectroscopic Data
| Technique | Characteristic Peaks / Signals | Citations |
| FTIR | ~1700 cm⁻¹ (C=O stretch)[1], ~1520 cm⁻¹ (asymmetric NO₂ stretch)[1], ~1340 cm⁻¹ (symmetric NO₂ stretch).[1] | [1] |
| ¹H NMR (DMSO-d₆) | Aromatic protons appear as doublets between δ 8.2–8.5 ppm.[1] | [1] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 270.[1][4] | [1][4] |
Chemical Synthesis and Reactivity
The synthesis of 2,7-Dinitro-9-fluorenone is primarily achieved through the electrophilic nitration of a 9-fluorenone precursor.[1] The reactivity of the final compound is dominated by its functional groups: the ketone at the 9-position and the two nitro groups at the 2- and 7-positions.
-
Reactivity of Nitro Groups : The nitro groups can be reduced to form 2,7-diamino-9-fluorenone, a key intermediate for further functionalization.[6]
-
Reactivity of the Ketone : The carbonyl group can undergo reduction to the corresponding alcohol, 2,7-dinitro-9-fluorenol.
-
Electrophilic Aromatic Substitution : The electron-withdrawing nature of the existing substituents makes further electrophilic substitution difficult.
Experimental Protocol: Synthesis of 2,7-Dinitro-9-fluorenone
This protocol describes a representative method for the dinitration of 9-fluorenone based on established procedures for fluorenone nitration.[3][6]
Materials:
-
9-Fluorenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ethanol or Glacial Acetic Acid (for recrystallization)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Nitrating Mixture : In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid (1:1 ratio) while cooling in an ice bath to maintain a temperature between 0-5 °C.
-
Dissolution of Starting Material : Dissolve the 9-fluorenone in a minimal amount of concentrated sulfuric acid in a separate flask, with gentle warming if necessary.
-
Nitration Reaction : Slowly add the dissolved 9-fluorenone solution dropwise to the cold nitrating mixture. Maintain vigorous stirring and keep the reaction temperature below 10 °C throughout the addition.
-
Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material. For a more exhaustive reaction, the mixture can be heated under reflux.[3][6]
-
Workup : Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Isolation : The precipitated yellow solid product is collected by suction filtration and washed thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purification : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield pure 2,7-Dinitro-9-fluorenone.
-
Drying : The purified crystals are dried in a vacuum oven.
Biological Activity and Applications in Drug Development
2,7-Dinitro-9-fluorenone is not only a synthetic intermediate but also a biologically active molecule, primarily recognized for its role as a urea transporter inhibitor and as a precursor to the antiviral drug Tilorone.
Urea Transporter Inhibition
Derivatives of 2,7-diamino-fluorenone, obtained from the reduction of 2,7-DNF, have been identified as potent inhibitors of urea transporters UT-A1 and UT-B.[6] This activity is significant for the development of novel, salt-sparing diuretics.
Mechanism of Action: The inhibition is reversible and follows a non-competitive mechanism.[6] Computational docking studies suggest that these fluorenone-based inhibitors bind to the cytoplasmic or outer pore regions of the transporter, a site distinct from the path taken by urea.[6] This allosteric binding induces a conformational change that impedes urea passage. The carbonyl group at the C9 position is essential for this inhibitory activity.[6]
Experimental Protocol: Cell-Based Urea Transport Inhibition Assay
This protocol outlines a common method for assessing urea transporter inhibition in a laboratory setting.[2]
Principle: This assay measures changes in cell volume in response to a urea gradient. Cells stably expressing the target urea transporter (e.g., UT-A1) are used. Cell volume is monitored using a fluorescent reporter whose signal is sensitive to intracellular ion concentration, which changes with cell volume. Inhibition of the transporter slows urea influx, thus altering the rate of cell volume recovery, which is detected as a change in fluorescence.
Procedure:
-
Cell Culture : Culture Madin-Darby Canine Kidney (MDCK) cells stably transfected to express the human UT-A1 transporter.
-
Plate Preparation : Seed the cells into 96-well microplates and grow to confluence.
-
Compound Incubation : Pre-incubate the cells with varying concentrations of the test compound (e.g., a 2,7-disubstituted fluorenone analog) or vehicle control for a defined period.
-
Assay Execution : Using a fluorescence plate reader with automated injection, rapidly add a hyperosmotic urea solution to the wells.
-
Data Acquisition : Measure the fluorescence intensity over time. An initial rapid decrease in fluorescence occurs due to osmotic water efflux and cell shrinking. This is followed by a recovery phase as urea and water enter the cell through the transporter, causing the cell to swell back towards its original volume.
-
Analysis : The rate of fluorescence recovery is proportional to the rate of urea transport. Calculate the initial rate of recovery for each concentration of the test compound. Plot the rates against compound concentration to determine the IC₅₀ value.
Intermediate in Tilorone Synthesis
2,7-Dinitro-9-fluorenone is a crucial intermediate in the synthesis of Tilorone, a broad-spectrum antiviral drug known to be an oral inducer of interferons (IFNs).[1] The synthesis involves the reduction of the nitro groups of 2,7-DNF to amines, followed by further chemical modifications.
Mechanism of Tilorone Action: Tilorone's antiviral activity is attributed to its ability to activate the host's innate immune system, leading to the production of Type I interferons (IFN-α and IFN-β).[5] The hypothesized mechanism involves the activation of cytosolic pattern recognition receptors, such as the RIG-I-like receptor (RLR) signaling pathway.[2][3] This pathway detects viral components and initiates a cascade that results in the transcription and secretion of interferons, which in turn establish an antiviral state in surrounding cells.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]
- 4. Urea Assays [cellbiolabs.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]
